1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a pyrazole ring, and two phenyl groups. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.
Coupling of the Rings: The final step involves coupling the pyrrolidine and pyrazole rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the aromatic ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and structure-activity relationships.
Biology: It is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: The compound has potential therapeutic applications, including the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the structure of the compound and its functional groups.
Comparison with Similar Compounds
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 1-phenyl-3-methylpyrazole share the pyrazole ring structure and have similar chemical reactivity.
Phenyl-Substituted Compounds: Compounds like diphenylmethane and triphenylmethane share the phenyl group substitution and exhibit similar physicochemical properties.
The uniqueness of this compound lies in its combination of these structural features, which allows it to interact with a diverse range of biological targets and exhibit a wide range of biological activities.
Properties
CAS No. |
1338247-43-0 |
---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.38376 |
Synonyms |
1-(pyrrolidin-3-yl)-3,4-diphenyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.